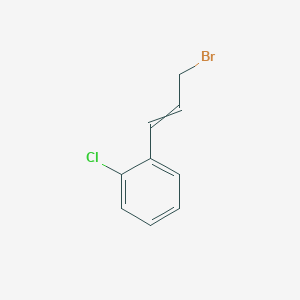
1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a pyrrolidine ring attached to a tetrahydroisoquinoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves multistep organic reactions. One common method includes the cyclization of N-(haloalkyl)aryl derivatives through Friedel-Crafts cyclization procedures . Another approach involves the Bischler-Napieralski reaction, which is a classical method for synthesizing tetrahydroisoquinolines .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of isoquinoline derivatives using catalysts such as platinum or palladium. The reaction conditions often include high pressure and temperature to achieve optimal yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: H₂O₂, TBHP, and other peroxides.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Applications De Recherche Scientifique
1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including neuroprotection and anti-inflammatory effects.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) and scavenge free radicals, contributing to its neuroprotective properties . Additionally, it may antagonize the glutamatergic system, providing therapeutic benefits in neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but has a methyl group instead of a pyrrolidinylmethyl group.
2-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline: Another closely related compound with slight structural variations.
Uniqueness: 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C14H20N2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C14H20N2/c1-2-6-13-12(5-1)7-8-15-14(13)11-16-9-3-4-10-16/h1-2,5-6,14-15H,3-4,7-11H2 |
Clé InChI |
PBJVNKGUYVIHJW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2C3=CC=CC=C3CCN2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8689455.png)


![1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B8689467.png)



![Methyl 4-[(2-methylpropyl)amino]-3-nitrobenzoate](/img/structure/B8689502.png)
![Spiro[azetidine-3,2'-[2H]indene]-1-carboxylic acid, 6'-bromo-1',3'-dihydro-1'-oxo-, 1,1-dimethylethyl ester](/img/structure/B8689516.png)

![6-Benzyloxy-2-dimethylaminobenzo[b]thiophene](/img/structure/B8689546.png)


